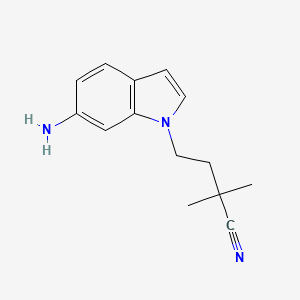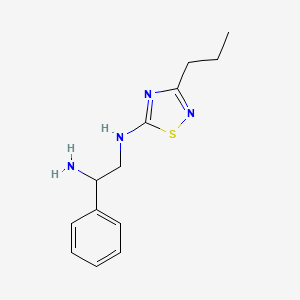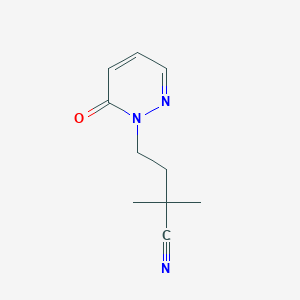
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, also known as IDB-161, is a small molecule drug that has been recently discovered and studied for its potential therapeutic applications in various diseases. This compound belongs to the family of indoleamines and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, but it is believed to act through multiple pathways. 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to inhibit the activity of various enzymes, including phosphodiesterase 4 (PDE4) and indoleamine 2,3-dioxygenase (IDO). Inhibition of PDE4 leads to an increase in cyclic AMP levels, which can modulate various cellular processes, including inflammation and immune response. Inhibition of IDO can reduce the production of kynurenine, which is a metabolite that has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to inhibit cell proliferation and induce apoptosis. In animal models of multiple sclerosis and rheumatoid arthritis, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to reduce inflammation and improve clinical symptoms. 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has several advantages for lab experiments, including its small size, chemical stability, and low toxicity. However, the synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is moderately difficult, and further optimization is required to improve the yield and purity of the compound. Additionally, the mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile research. One potential application is in the treatment of cancer, where 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile in clinical trials. Another potential application is in the treatment of neurodegenerative disorders, where 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in animal models of Alzheimer's disease. Further studies are needed to determine the potential of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, which may lead to the development of more effective therapies.
合成法
The synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile involves the reaction of 6-aminoindole and 2,2-dimethyl-4-bromobutanenitrile in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile. The yield of this reaction is moderate, and further optimization is required to improve the yield and purity of the compound.
科学的研究の応用
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In preclinical studies, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
4-(6-aminoindol-1-yl)-2,2-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-14(2,10-15)6-8-17-7-5-11-3-4-12(16)9-13(11)17/h3-5,7,9H,6,8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHROKPUTJDMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=CC2=C1C=C(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)


![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)

